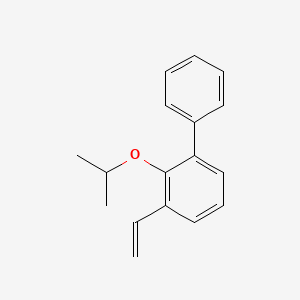

2-Isopropoxy-3-vinylbiphenyl

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

478942-85-7 |

|---|---|

Molecular Formula |

C17H18O |

Molecular Weight |

238.32 g/mol |

IUPAC Name |

1-ethenyl-3-phenyl-2-propan-2-yloxybenzene |

InChI |

InChI=1S/C17H18O/c1-4-14-11-8-12-16(17(14)18-13(2)3)15-9-6-5-7-10-15/h4-13H,1H2,2-3H3 |

InChI Key |

GPACLCWBWORZEE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=CC=C1C2=CC=CC=C2)C=C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Isopropoxy 3 Vinylbiphenyl

Direct Synthesis Strategies

Direct synthesis strategies for 2-Isopropoxy-3-vinylbiphenyl primarily involve the late-stage introduction of either the vinyl or the isopropoxy moiety onto a pre-formed biphenyl (B1667301) scaffold. These methods are valued for their efficiency and convergence.

Olefination Reactions for Vinyl Moiety Installation

The introduction of the vinyl group is a critical step and is often accomplished through olefination reactions, transforming a carbonyl group on the biphenyl ring into a double bond.

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for alkene synthesis from aldehydes or ketones. organic-chemistry.orgpressbooks.pubwikipedia.org In the synthesis of this compound, this approach typically starts from the corresponding aldehyde precursor, 2-isopropoxy-3-formylbiphenyl.

A specific documented synthesis involves the use of a Wittig reagent generated in situ from methyl-triphenylphosphonium bromide and a strong base like sodium tert-butoxide (NaOtBu). uzh.ch The phosphonium (B103445) ylide then reacts with the aldehyde precursor to form the desired vinylbiphenyl compound. uzh.chmasterorganicchemistry.com The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide. pressbooks.pub

Table 1: Wittig Reaction for the Synthesis of this compound

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product |

|---|---|---|---|---|---|

| 2-Isopropoxy-3-formylbiphenyl | Methyl-triphenylphosphonium bromide | NaOtBu | THF | -78°C to room temp. | This compound |

Data derived from a documented synthetic procedure. uzh.ch

The Horner-Wadsworth-Emmons reaction, which utilizes phosphonate (B1237965) carbanions, offers several advantages over the classical Wittig reaction, including the use of more nucleophilic carbanions and easier purification due to the water-soluble nature of the phosphate (B84403) byproduct. nrochemistry.comorgsyn.org While not explicitly detailed for this specific compound in the provided context, it represents a viable and often preferred alternative, typically favoring the formation of (E)-alkenes. nrochemistry.comtcichemicals.com

Vinyl transfer reactions, often catalyzed by transition metals, provide another route to install the vinyl group. These reactions can involve the coupling of a suitable biphenyl precursor with a vinyl-containing reagent. While specific examples for the direct synthesis of this compound via vinyl ester transfer are not detailed in the provided search results, the general principle is a recognized strategy in organic synthesis for forming carbon-carbon bonds. gre.ac.ukrsc.org

Wittig and Horner-Wittig Type Approaches utilizing Phosphonium Ylides

Etherification for Isopropoxy Group Introduction

The introduction of the isopropoxy group can be achieved through etherification of a hydroxylated biphenyl precursor, namely 2-hydroxy-3-vinylbiphenyl. This reaction typically involves reacting the phenol (B47542) with an isopropylating agent, such as isopropyl bromide or 2-propanol, often under basic conditions or with acid catalysis. rsc.orgosti.gov The Williamson ether synthesis, using an alkyl halide and a base to deprotonate the phenol, is a classic method applicable in this context.

Table 2: General Etherification Strategy

| Precursor | Isopropylating Agent | Catalyst/Base | General Conditions |

|---|---|---|---|

| 2-Hydroxy-3-vinylbiphenyl | Isopropyl bromide | Base (e.g., K₂CO₃, NaH) | Heat in a suitable solvent (e.g., acetone, DMF) |

| 2-Hydroxy-3-vinylbiphenyl | Isopropanol | Acid catalyst or metal catalyst | Reductive etherification conditions |

This table represents generalized chemical strategies. rsc.orgosti.gov

Sequential and Convergent Synthetic Routes

The synthesis of this compound can be designed as either a sequential or a convergent process.

Sequential Route: This approach involves the step-by-step modification of a simpler starting material. For example, one could start with 2-bromobiphenyl, introduce the hydroxyl group, perform an etherification to add the isopropoxy group, formylate the 3-position, and finally execute a Wittig reaction to create the vinyl group.

Convergent Route: This strategy involves preparing two or more fragments of the target molecule separately and then combining them in the final steps. A highly effective method for constructing the biphenyl core is the Suzuki-Miyaura cross-coupling reaction. scirp.orgfishersci.esrsc.org This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. fishersci.esnih.gov

A potential convergent Suzuki coupling for this synthesis could involve:

Reacting a phenylboronic acid derivative containing the isopropoxy and vinyl groups with a simple phenyl halide.

Reacting a phenyl halide containing the isopropoxy and vinyl groups with phenylboronic acid.

Coupling a 2-isopropoxy-3-vinylphenylboronic acid with a phenyl halide.

Precursor Synthesis and Functionalization

For Wittig-type reactions, the essential precursor is 2-isopropoxy-3-formylbiphenyl . Its synthesis would likely begin with a suitable biphenyl derivative, such as 2-isopropoxybiphenyl or 3-formylbiphenyl, followed by the introduction of the missing functional group.

For Suzuki-Miyaura coupling, precursors such as 2-bromobiphenyl chemicalbook.com or boronic acid derivatives like 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) are crucial. nih.govktu.edu The synthesis of arylboronic esters can be achieved through the reaction of an organolithium or Grignard reagent, formed from the corresponding aryl halide, with a borate (B1201080) ester. nih.gov For instance, 2'-bromo-2,6-dimethyl-1,1'-biphenyl can be treated with n-butyllithium and then with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to yield the corresponding boronic ester. nih.gov

Biphenyl Scaffold Construction

The cornerstone of synthesizing this compound is the creation of the biphenyl backbone. This is achieved through a variety of coupling reactions, each with its own set of advantages and limitations.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed reactions are the most powerful and widely used methods for constructing biaryl systems due to their high efficiency, functional group tolerance, and catalytic nature. eie.grmdpi.com

Suzuki-Miyaura Reaction : The Suzuki-Miyaura coupling is a versatile and broadly applied method for forming carbon-carbon bonds between an organoboron species (like a boronic acid or ester) and an organohalide, catalyzed by a palladium(0) complex. wikipedia.org This reaction is favored for its mild conditions, commercial availability of reagents, and tolerance of a wide array of functional groups. wikipedia.orgscielo.br The synthesis of a substituted biphenyl scaffold for this compound could involve coupling an appropriately substituted phenylboronic acid with a substituted aryl halide. The catalyst system typically consists of a palladium source, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base. gre.ac.uk The choice of ligand, such as phosphines or N-heterocyclic carbenes (NHCs), is crucial for stabilizing the palladium catalyst and promoting the reaction steps. wikipedia.org

Negishi Reaction : The Negishi coupling involves the reaction of an organozinc compound with an organohalide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgchemie-brunschwig.ch This method is particularly useful for its high reactivity and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org For the synthesis of a precursor to this compound, an ortho-alkoxyphenylzinc halide could be coupled with a vinyl-substituted aryl halide. The reaction tolerates sensitive functional groups, which is a significant advantage in multi-step syntheses. acs.orgrsc.org

Kumada Reaction : The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organohalide with a nickel or palladium catalyst. researchgate.netustc.edu.cn While powerful, its application can be limited by the high reactivity of Grignard reagents, which are incompatible with acidic functional groups.

Stille Reaction : The Stille coupling pairs an organotin compound (organostannane) with an organohalide, catalyzed by palladium. A key advantage is its tolerance for a wide range of functional groups, although the toxicity of organotin compounds is a significant drawback.

The general catalytic cycle for these palladium-catalyzed reactions involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organometallic reagent, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. researchgate.net

Classical Biaryl Coupling Reactions

Before the advent of palladium-catalyzed methods, classical reactions were the primary means of forming biaryl linkages.

Ullmann Reaction : The classical Ullmann reaction involves the copper-promoted coupling of two aryl halide molecules at high temperatures (often exceeding 200°C). wikipedia.orgbyjus.comorganic-chemistry.org The reaction traditionally requires stoichiometric amounts of copper and works best with electron-deficient aryl halides. wikipedia.org While modern variations have improved conditions, the harsh requirements and often erratic yields have led to it being largely superseded by palladium-catalyzed methods for many applications. ustc.edu.cnwikipedia.org

Wurtz-Fittig Reaction : This reaction is an extension of the Wurtz reaction, coupling an aryl halide with an alkyl halide in the presence of sodium metal. It is less commonly used for biaryl synthesis due to side reactions and the formation of homocoupled products.

Diazotisation-Coupling Methods

Arenediazonium salts serve as highly reactive electrophiles for creating aryl-aryl bonds. thieme.de These methods involve the diazotization of an aniline (B41778) derivative to form a diazonium salt, which is then coupled with another aromatic ring. google.com Recent advancements have introduced milder, catalyst-free photochemical approaches where an aryl radical, generated by UV light irradiation of the diazonium salt, undergoes direct C-H arylation with an arene partner. nih.govresearchgate.net Palladium and copper catalysts can also be used to facilitate the coupling of diazonium salts with organometallic reagents or arenes. thieme.deresearchgate.net

Isopropylation of Biphenyl Derivatives

An alternative strategy to building the fully substituted system from the start is to first construct a biphenyl core and then introduce the substituents. The isopropoxy group can be installed via Williamson ether synthesis, by reacting a 2-hydroxybiphenyl precursor with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base. 2-hydroxybiphenyl itself can be a product of certain biological or chemical degradation pathways of sulfur-containing aromatic compounds. nih.gov Direct isopropylation can also refer to the Friedel-Crafts alkylation of a biphenyl with propylene (B89431) or an isopropyl halide, though this method often suffers from poor regioselectivity and polysubstitution.

Introduction of Ortho-Substituents for Directed Functionalization

Achieving the specific 2,3-substitution pattern of the target molecule often requires methods for directed functionalization. The introduction of substituents at the ortho position can be challenging due to steric hindrance but is crucial for building complex molecular architectures. acs.orgarabjchem.org

Strategies involving C-H activation have emerged as powerful tools for regioselective functionalization. nih.gov By using a directing group, a transition metal catalyst (commonly palladium) can be guided to a specific C-H bond, typically at the ortho position, for cleavage and subsequent functionalization (e.g., halogenation or arylation). acs.orgnih.gov For example, a pre-installed group on the biphenyl scaffold can direct the introduction of the vinyl or a precursor group to the adjacent ortho position. While many methods focus on ortho- and meta-olefination, these principles can be adapted for targeted synthesis. nih.govrsc.org The presence of an existing ortho-substituent can also influence the torsion of the biphenyl rings, potentially favoring a conformation that facilitates further functionalization at the desired position. nih.gov

Optimization of Reaction Conditions and Yields

The success of any synthetic route hinges on the careful optimization of reaction conditions to maximize product yield and minimize side reactions. For transition metal-catalyzed cross-couplings, key variables include the choice of catalyst, ligand, base, solvent, and temperature. beilstein-journals.orgresearchgate.net

For the Suzuki-Miyaura reaction, a screening process is typically employed to identify the optimal combination of these factors. The selection of the palladium source and the ligand is critical; bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes often improve catalytic activity, especially with sterically hindered or electronically deactivated substrates. wikipedia.orgresearchgate.net The base plays a crucial role in the transmetalation step, and its strength and solubility can significantly impact the reaction rate and yield. rsc.org

Below are illustrative tables showing how reaction parameters can be optimized for Suzuki-Miyaura couplings, a key step in the potential synthesis of a this compound precursor.

Table 1: Optimization of Catalyst and Base for a Model Suzuki-Miyaura Coupling Reaction: Aryl Bromide + Phenylboronic Acid → Biphenyl Derivative

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 90 | 65 |

| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | Cs₂CO₃ (2) | Toluene/H₂O | 90 | 82 |

| 3 | Pd(PPh₃)₄ (2) | - | K₂CO₃ (2) | Toluene/H₂O | 90 | 78 |

| 4 | Pd(PPh₃)₄ (2) | - | Cs₂CO₃ (2) | Toluene/H₂O | 90 | 91 |

| 5 | PdCl₂(dppf) (2) | - | K₂CO₃ (2) | Toluene/H₂O | 90 | 88 |

This table illustrates a typical optimization process where different combinations of palladium catalysts and bases are tested. In this hypothetical example, the combination of Pd(PPh₃)₄ and Cs₂CO₃ provides the highest yield.

Table 2: Optimization of Solvent System for a Model Suzuki-Miyaura Coupling Reaction: Aryl Bromide + Phenylboronic Acid → Biphenyl Derivative with Optimized Catalyst/Base

| Entry | Solvent System | Temp (°C) | Yield (%) |

|---|---|---|---|

| 1 | Toluene/H₂O (3:1) | 90 | 91 |

| 2 | Dioxane/H₂O (3:1) | 100 | 96 |

| 3 | DMF | 100 | 75 |

| 4 | IPA/H₂O (3:1) | 80 | 85 |

| 5 | THF/H₂O (3:1) | 70 | 88 |

This table shows the effect of the solvent on the reaction yield. Dioxane/water is often a highly effective solvent system for Suzuki couplings, as demonstrated in this example.

Such optimization studies are critical for developing efficient, scalable, and cost-effective syntheses for complex molecules like this compound. beilstein-journals.org

Reactivity and Chemical Transformations of 2 Isopropoxy 3 Vinylbiphenyl

Participation in Olefin Metathesis Reactions

Olefin metathesis encompasses a group of reactions that involve the cutting and rearranging of carbon-carbon double bonds. sigmaaldrich.com These transformations, including Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), and Ring-Opening Metathesis Polymerization (ROMP), are facilitated by metal-based catalysts, with ruthenium complexes being particularly prominent due to their functional group tolerance and stability. uzh.chsigmaaldrich.com The compound 2-Isopropoxy-3-vinylbiphenyl plays a crucial role as a ligand precursor in the formation of a specific class of these catalysts. googleapis.comgoogle.com

As a Precursor to Chelating Alkylidene Ligands in Ruthenium-Based Catalysts (Hoveyda-Type)

This compound is utilized in the synthesis of Hoveyda-type catalysts, a second-generation of ruthenium-based olefin metathesis catalysts. googleapis.comnih.gov These catalysts are characterized by a chelating alkoxybenzylidene ligand, which imparts enhanced stability and activity. nih.govresearchgate.net The "Blechert ligand," derived from 2-isopropoxy-3-phenylbenzylidene, a related structure, is known to lead to faster-initiating Hoveyda-type catalysts. beilstein-journals.org The general preparation involves a cross-metathesis reaction between a ruthenium (II)-alkylidene complex and the olefin derivative, this compound. googleapis.comgoogle.com This method avoids the use of phosphine-containing ruthenium carbene complexes as starting materials, leading to catalyst products with high purity. google.com

The formation of Hoveyda-type catalysts from precursors like this compound involves a ligand exchange process. In a typical synthesis, a starting ruthenium complex, often bearing ligands like phosphines or pyridines, reacts with the vinylbiphenyl derivative. googleapis.comgoogle.com The vinyl group of this compound undergoes a cross-metathesis reaction with the ruthenium alkylidene, forming a new carbene bond. google.com Simultaneously, the isopropoxy group of the biphenyl (B1667301) ligand displaces one of the original ligands on the ruthenium center, forming a stable chelating ring structure. nih.govgoogle.com This chelation is a key feature of Hoveyda-type catalysts. nih.gov The process can be influenced by factors such as the solvent and the use of scavengers to remove displaced ligands. google.com For instance, copper(I) chloride has been used as a phosphine (B1218219) scavenger to drive the reaction towards the formation of the chelated complex. google.com The mechanism of initiation for these catalysts involves the dissociation of the chelating group, which then allows the olefin substrate to coordinate to the ruthenium center. nih.govresearchgate.net

The incorporation of the this compound-derived ligand has a profound impact on the stability and activity of the resulting Hoveyda-type catalyst. The chelation of the isopropoxy group to the ruthenium center significantly stabilizes the complex, making it more robust and often recyclable. nih.gov This stability extends to tolerance of various functional groups and resistance to air and moisture. uzh.chnih.gov

| Catalyst Feature | Impact of this compound Ligand |

| Stability | Enhanced due to the chelation of the isopropoxy group to the ruthenium center. nih.gov |

| Activity | Can be tuned by modifications to the biphenyl structure, influencing the initiation rate. beilstein-journals.orgnih.gov |

| Initiation | Faster initiation can be achieved with modifications like the Blechert ligand. beilstein-journals.org |

| Functional Group Tolerance | High tolerance due to the robust nature of the catalyst. uzh.ch |

Ligand Exchange Mechanisms in Catalyst Formation

Role in Ring-Closing Metathesis (RCM)

Catalysts derived from this compound are effective in Ring-Closing Metathesis (RCM), a reaction that forms cyclic alkenes from diene precursors. googleapis.comepo.orggoogleapis.com RCM is a powerful tool for synthesizing a wide range of cyclic compounds, from 5- to 30-membered rings. organic-chemistry.org The driving force for this reaction is often the entropically favorable release of a small, volatile olefin, such as ethylene (B1197577). organic-chemistry.org The high activity and stability of Hoveyda-type catalysts make them well-suited for demanding RCM reactions. sigmaaldrich.com

Engagement in Cross-Metathesis (CM)

Cross-Metathesis (CM) involves the reaction between two different olefins to form new olefin products. uwindsor.ca Catalysts prepared using this compound are also employed in CM reactions. googleapis.comepo.orggoogleapis.com The success of CM often depends on the relative reactivity of the starting olefins and the selectivity of the catalyst to favor the desired cross-product over homodimers. uwindsor.ca The development of highly active and selective catalysts, such as the second-generation Hoveyda-type systems, has significantly expanded the scope of CM, allowing for the synthesis of complex molecules, including those with electron-withdrawing groups. uwindsor.ca These catalysts have been shown to afford high yields and stereoselectivity in CM reactions. nih.gov

Potential in Ring-Opening Metathesis Polymerization (ROMP)

Ring-Opening Metathesis Polymerization (ROMP) is a chain-growth polymerization that uses cyclic olefins to produce polymeric materials. vaia.commdpi.com The reaction is driven by the relief of ring strain in the monomer. vaia.com Ruthenium-based catalysts, including those derived from this compound, have potential applications in ROMP. googleapis.comepo.orggoogleapis.com The ability to control the polymer's microstructure, such as the cis/trans content of the double bonds and the tacticity, is a key challenge in ROMP. caltech.edu The design of the catalyst, including the nature of the alkylidene ligand, plays a critical role in determining these properties. caltech.edu

Application in Acyclic Diene Metathesis Polymerization (ADMET)

Acyclic Diene Metathesis (ADMET) polymerization is a powerful step-growth condensation polymerization method for the synthesis of unsaturated polymers. This technique typically employs ruthenium-based catalysts to facilitate the metathesis of α,ω-dienes, leading to the formation of a polymer and a small volatile byproduct, usually ethylene. mdpi.comscirp.orgnih.gov The incorporation of aromatic units, such as biphenyls, into the polymer backbone via ADMET can impart desirable thermal and mechanical properties to the resulting materials. scirp.org

While specific studies on the ADMET polymerization of this compound are not extensively documented, the reactivity of divinyl-substituted aromatic compounds in this process is well-established. For instance, the ADMET polymerization of 2,7-divinyl-9,9-dialkylfluorenes using ruthenium catalysts like the Grubbs and Hoveyda-Grubbs catalysts has been shown to produce high molecular weight poly(fluorene vinylene)s. mdpi.comscirp.org The reaction proceeds under vacuum to remove ethylene and drive the polymerization towards the formation of high molecular weight polymers. d-nb.info

Given its structure, it is conceivable that a di-vinyl functionalized derivative of 2-isopropoxybiphenyl could undergo ADMET polymerization. The bulky isopropoxy group at the ortho position might influence the polymerization kinetics and the properties of the resulting polymer. The steric hindrance could potentially affect the coordination of the monomer to the metal center of the catalyst, which might necessitate specific catalyst systems or reaction conditions.

Below is a representative table of catalysts and conditions often employed in the ADMET polymerization of divinyl aromatic monomers, which could be analogous for a di-vinyl derivative of 2-isopropoxybiphenyl.

Table 1: Representative Catalysts and Conditions for ADMET Polymerization of Divinyl Aromatic Monomers

| Catalyst | Monomer Concentration (M) | Solvent | Temperature (°C) | Reaction Time (h) | Resulting Polymer Mn ( g/mol ) |

| Grubbs 2nd Gen. | 0.1 - 0.5 | Toluene | 50 - 80 | 24 - 72 | 15,000 - 60,000 |

| Hoveyda-Grubbs 2nd Gen. | 0.1 - 0.5 | Chlorobenzene | 60 - 90 | 24 - 72 | 20,000 - 80,000 |

| Molybdenum-based | 0.2 - 1.0 | Toluene | 80 - 110 | 12 - 48 | 25,000 - 100,000 |

Note: This table presents typical data for related divinyl aromatic monomers and serves as a hypothetical example for this compound derivatives in the absence of specific literature data.

Other Catalytic and Stoichiometric Reactions

Beyond polymerization, the functional groups of this compound allow for a variety of other chemical transformations.

Reactions with Copper Salts and Other Transition Metal Species

The vinyl group and the aromatic rings of this compound can participate in various transition metal-catalyzed reactions. Copper salts, in particular, are known to catalyze a range of transformations involving vinylarenes. These reactions can include oxidations, additions, and cyclizations. nih.govacs.orgnih.gov For example, copper-catalyzed aminooxygenation and hydroetherification of styrenic olefins have been reported. nih.gov The isopropoxy group, being an electron-donating group, can influence the electronic properties of the biphenyl system and thus affect the reactivity of the vinyl group in such catalytic processes.

The ortho-alkoxy substituent can also play a directing role in C-H functionalization reactions catalyzed by transition metals like palladium, rhodium, and iridium. snnu.edu.cnnih.gov This can lead to the selective introduction of new functional groups at specific positions on the biphenyl core. Copper-catalyzed rearrangements of alkoxy groups on aromatic rings have also been documented, suggesting potential for intramolecular transformations. rsc.org

The general reactivity of vinylarenes with various transition metal catalysts is broad. For instance, palladium-catalyzed cross-coupling reactions are common for functionalizing the aromatic rings or the vinyl group. eie.gr

Table 2: Potential Transition Metal-Catalyzed Reactions of this compound

| Reaction Type | Catalyst System | Potential Product |

| Heck Coupling | Pd(OAc)₂ / PPh₃ | Arylated or vinylated biphenyl derivative |

| Suzuki Coupling | Pd(PPh₃)₄ / Base | Biaryl or substituted styrene (B11656) derivative |

| Copper-Catalyzed Amination | CuI / Ligand | Amino-functionalized biphenyl derivative |

| C-H Activation/Functionalization | Rh(III) or Ir(III) complexes | Specifically functionalized biphenyl core |

Note: This table outlines potential reactions based on the known reactivity of similar functional groups in the presence of transition metal catalysts.

Polymerization Behavior as a Monomer

The vinyl group of this compound allows it to act as a monomer in various polymerization reactions.

While this compound is a vinylarene rather than a vinyl ether, the principles of cationic polymerization of vinyl ethers can provide some insights. Cationic polymerization is initiated by electrophiles and is particularly effective for monomers with electron-donating substituents that can stabilize the resulting carbocationic propagating species. nih.govnii.ac.jp The isopropoxy group on the biphenyl ring is electron-donating and could potentially stabilize a carbocation formed at the benzylic position during polymerization.

However, the steric bulk of the isopropoxy group at the ortho position, combined with the biphenyl moiety, could present significant steric hindrance to the approaching monomer, potentially affecting the rate of polymerization and the molecular weight of the resulting polymer. acs.orgtandfonline.com Studies on the cationic polymerization of other bulky vinyl ethers and styrenic monomers have shown that the choice of initiator and reaction conditions is crucial for achieving controlled polymerization. nih.govacs.org

Radical polymerization is a versatile method for polymerizing a wide range of vinyl monomers. wikipedia.org The vinyl group of this compound is susceptible to radical attack, and thus, the compound can likely undergo radical polymerization using common initiators like AIBN or benzoyl peroxide. The kinetics of such a polymerization would be influenced by the stability of the propagating benzylic radical, which is enhanced by the adjacent biphenyl system. cmu.eduuomustansiriyah.edu.iq

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer the ability to synthesize polymers with well-defined architectures, molecular weights, and low dispersities. taylorfrancis.comrsc.orgnih.govcmu.eduresearchgate.net These methods have been successfully applied to a variety of styrenic monomers. The application of CRP to this compound could potentially yield well-defined polymers with the isopropoxy-biphenyl moiety as a pendant group. The steric hindrance from the ortho-isopropoxy group might influence the kinetics and control of the polymerization. researchgate.net

Table 3: Hypothetical Parameters for Controlled Radical Polymerization of this compound

| CRP Technique | Initiator | Catalyst/Chain Transfer Agent | Solvent | Temperature (°C) |

| ATRP | Ethyl α-bromoisobutyrate | CuBr / PMDETA | Anisole | 90 - 110 |

| RAFT | 2-Cyano-2-propyl dodecyl trithiocarbonate | AIBN | Toluene | 70 - 90 |

Note: This table provides hypothetical conditions based on established protocols for similar styrenic monomers.

Copolymerization of this compound with other vinyl monomers offers a route to tailor the properties of the resulting polymer. By incorporating comonomers, properties such as glass transition temperature, solubility, and mechanical strength can be systematically varied. capes.gov.bracs.orgshokubai.orgkpi.ua

The reactivity ratios (r₁ and r₂) in a copolymerization system describe the relative reactivity of each monomer towards the different propagating radical species. tuwien.at These values are crucial for predicting the composition of the resulting copolymer. While specific reactivity ratios for this compound are not available, they could be estimated or experimentally determined through copolymerization studies with common monomers like styrene or methyl methacrylate. The electronic and steric effects of the isopropoxy-biphenyl substituent would be expected to influence these values. For instance, copolymerization of 4-hydroxy-4′-vinylbiphenyl with various vinyl monomers has been studied to determine its Q and e values, which are indicative of its reactivity. capes.gov.br

Radical and Controlled Radical Polymerization Studies

Intramolecular Cyclization and Rearrangement Pathways

Intramolecular cyclization reactions of this compound are key transformations that lead to the formation of new ring systems. These reactions are often initiated by the activation of the vinyl group, which then attacks the neighboring phenyl ring. The subsequent rearrangement of the intermediate species leads to the final, more stable polycyclic aromatic products.

The photochemical behavior of this compound can be understood by analogy to the well-studied photochemistry of 2-vinylbiphenyls. researchgate.netdntb.gov.uarsc.org Like other 2-vinylbiphenyls, this compound is expected to exist as a mixture of syn and anti conformers in the ground state. These conformers are characterized by the orientation of the vinyl group relative to the second phenyl ring. researchgate.net The photochemical reactivity is highly dependent on this conformational equilibrium.

Upon irradiation with UV light, the syn conformer of a 2-vinylbiphenyl undergoes a 6π-electrocyclization to form a transient 8a,9-dihydrophenanthrene intermediate. researchgate.netnih.gov This intermediate is typically unstable and rapidly undergoes a researchgate.netdntb.gov.ua-suprafacial hydrogen shift to yield the more stable 9,10-dihydrophenanthrene. nih.govrsc.orgacs.org The anti conformer, on the other hand, is generally non-reactive in terms of cyclization and instead exhibits fluorescence or undergoes cis-trans isomerization of the vinyl group. researchgate.netrsc.org

The proposed photochemical transformation pathway for this compound is outlined below:

Table 1: Proposed Photochemical Cyclization of this compound

| Step | Reactant/Intermediate | Transformation | Product/Intermediate |

|---|---|---|---|

| 1 | This compound (syn-conformer) | 6π-Electrocyclization (hν) | 4-Isopropoxy-8a,9-dihydrophenanthrene |

Research on related 2-vinylbiphenyl systems has provided insights into the mechanism and stereochemistry of this reaction. The electrocyclization is a conrotatory process as predicted by the Woodward-Hoffmann rules for photochemical reactions. cdnsciencepub.com The subsequent hydrogen shift is a thermally allowed suprafacial process. nih.govcdnsciencepub.com Studies on deuterated analogs have shown that the researchgate.netdntb.gov.ua-hydrogen shift is the major pathway, although minor pathways involving double researchgate.netrsc.org-hydrogen shifts have also been observed. acs.org

While photochemical activation is a common method for inducing the cyclization of 2-vinylbiphenyls, thermal and acid-catalyzed pathways also exist.

Thermal Cyclization: Direct thermal cyclization of 2-vinylbiphenyls to dihydrophenanthrenes is also possible, although it generally requires higher temperatures compared to the subsequent rearrangement of the photochemically generated intermediate. The mechanism is believed to proceed through a similar 6π-electrocyclization, followed by a hydrogen shift. The efficiency of the thermal process can be influenced by the substitution pattern on the biphenyl and vinyl moieties.

Acid-Catalyzed Cyclization: The presence of a strong acid can catalyze the cyclization of 2-vinylbiphenyls. cdnsciencepub.comnih.gov The reaction is initiated by the protonation of the vinyl group, which generates a carbocation. This electrophilic center is then attacked by the adjacent phenyl ring in an intramolecular electrophilic aromatic substitution reaction. The resulting intermediate then undergoes deprotonation to yield the dihydrophenanthrene product.

For this compound, the acid-catalyzed cyclization would likely proceed as follows:

Table 2: Proposed Acid-Catalyzed Cyclization of this compound

| Step | Reactant/Intermediate | Reagent | Transformation | Product/Intermediate |

|---|---|---|---|---|

| 1 | This compound | H⁺ | Protonation of the vinyl group | Tertiary carbocation intermediate |

| 2 | Tertiary carbocation intermediate | Intramolecular electrophilic attack | Sigmacomplex intermediate |

The isopropoxy group, being electron-donating, would activate the phenyl ring towards electrophilic attack, potentially facilitating the cyclization. The regioselectivity of the cyclization would be directed by the position of the vinyl group and the electronic effects of the isopropoxy substituent. Research on related systems has shown that acid catalysis can be an effective method for achieving cyclization, and in some cases, can lead to different stereochemical outcomes compared to the photochemical reaction. nih.govnih.gov For instance, trapping of the intermediate that would normally undergo a researchgate.netdntb.gov.ua-hydride shift can be achieved with acid, leading to a different stereoisomer. nih.gov

Advanced Characterization Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. organicchemistrydata.org

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For 2-Isopropoxy-3-vinylbiphenyl, the ¹H NMR spectrum is expected to show several distinct signals corresponding to the isopropoxy, vinyl, and biphenyl (B1667301) moieties.

Isopropoxy Group: This group would produce two signals: a septet for the single methine proton (CH) due to coupling with the six equivalent methyl protons, and a doublet for the six equivalent methyl protons (CH₃) due to coupling with the single methine proton. askfilo.com

Vinyl Group: The three protons of the vinyl group (-CH=CH₂) form a complex splitting pattern, often referred to as an AMX or ABC spin system, resulting in three distinct signals. Each signal typically appears as a doublet of doublets, revealing the geminal and vicinal coupling constants between the vinyl protons. libretexts.org

Biphenyl Protons: The seven aromatic protons on the two phenyl rings would resonate in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm. libretexts.org Due to restricted rotation and substitution, they would appear as a series of complex multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Number of Protons |

| Isopropoxy -CH ₃ | ~ 1.2 - 1.4 | Doublet (d) | 6 |

| Isopropoxy -CH | ~ 4.4 - 4.7 | Septet (sept) | 1 |

| Vinyl -C=CH ₂ (trans) | ~ 5.2 - 5.4 | Doublet of Doublets (dd) | 1 |

| Vinyl -C=CH ₂ (cis) | ~ 5.7 - 5.9 | Doublet of Doublets (dd) | 1 |

| Vinyl -CH =CH₂ | ~ 6.8 - 7.1 | Doublet of Doublets (dd) | 1 |

| Aromatic Protons | ~ 7.2 - 7.8 | Multiplet (m) | 7 |

Note: Predicted values are based on general chemical shift ranges and may vary depending on the solvent and spectrometer frequency.

Carbon (¹³C) NMR spectroscopy provides direct information about the carbon framework of a molecule. udel.edu A proton-decoupled ¹³C NMR spectrum of this compound would display a single peak for each chemically non-equivalent carbon atom. Given the lack of symmetry in the molecule, 17 distinct signals are expected.

The chemical shifts in ¹³C NMR are highly dependent on the carbon's hybridization and the electronegativity of attached atoms. libretexts.org

sp³ Carbons: The isopropoxy group's methyl carbons would appear furthest upfield, followed by the methine carbon.

sp² Carbons: The carbons of the vinyl group and the twelve carbons of the biphenyl rings would resonate in the downfield region (110-160 ppm). The carbon atom bonded to the electronegative oxygen of the isopropoxy group would be shifted further downfield compared to the other aromatic carbons. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Isopropoxy -C H₃ | 20 - 25 |

| Isopropoxy -C H | 70 - 75 |

| Vinyl =C H₂ | 114 - 118 |

| Vinyl -C H= | 135 - 140 |

| Aromatic C -H, C -C | 120 - 145 |

| Aromatic C -O | 155 - 160 |

Note: Predicted values are based on general chemical shift correlations.

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assigning all signals and confirming the molecule's constitution. github.io

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu A COSY spectrum of this compound would show cross-peaks connecting the isopropoxy methine proton to the methyl protons, correlations among the three vinyl protons, and correlations between adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu It is invaluable for assigning carbon signals by linking them to their already-assigned proton counterparts. An edited HSQC can also distinguish between CH/CH₃ groups (positive phase) and CH₂ groups (negative phase).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). columbia.edu HMBC is crucial for connecting the different fragments of the molecule. For instance, it would show correlations from the isopropoxy protons to the aromatic carbon C2, and from the vinyl protons to carbons C2 and C3 of the phenyl ring, thereby confirming the precise placement of the substituents.

Fluorine (¹⁹F) NMR is a highly sensitive technique used exclusively for the characterization of organofluorine compounds. unipd.it While this compound itself is not analyzed by this method, if a fluorinated derivative were synthesized (e.g., by replacing a hydrogen atom on one of the phenyl rings with a fluorine atom), ¹⁹F NMR would be an indispensable tool for its characterization. nih.gov

The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, resulting in high sensitivity. The chemical shift range is very wide, making it sensitive to subtle changes in the electronic environment. unipd.it Furthermore, the fluorine nucleus couples to nearby protons and carbons, providing valuable through-bond connectivity information (¹⁹F-¹H and ¹⁹F-¹³C coupling constants) that can be observed in ¹H, ¹³C, and ¹⁹F NMR spectra, further solidifying structural assignments. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Spectral Assignment

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography (GC) with the detection power of mass spectrometry (MS). restek.com It is a cornerstone for assessing the purity and confirming the identity of volatile compounds like this compound.

Gas Chromatography (GC): The sample is vaporized and passed through a long capillary column. Compounds separate based on their boiling points and interactions with the column's stationary phase. The output, a chromatogram, shows peaks corresponding to each separated component. For a pure sample of this compound, a single major peak would be expected at a characteristic retention time. The presence of other peaks would indicate impurities. researchgate.net

Mass Spectrometry (MS): As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized. The resulting molecular ion (M⁺) and its fragment ions are separated by their mass-to-charge ratio. The mass spectrum provides two key pieces of information:

Molecular Weight: The peak with the highest m/z often corresponds to the molecular ion, directly confirming the compound's molecular weight. For C₁₇H₁₈O, the exact mass is 238.1358 g/mol .

Fragmentation Pattern: The molecule breaks apart in a reproducible manner, creating a unique "fingerprint" of fragment ions. This pattern provides structural clues and can be compared against spectral libraries for identity confirmation. nih.gov

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

| m/z (Mass/Charge) | Predicted Ion/Fragment | Description |

| 238 | [C₁₇H₁₈O]⁺ | Molecular Ion (M⁺) |

| 223 | [M - CH₃]⁺ | Loss of a methyl group |

| 196 | [M - C₃H₆]⁺ | Loss of propene from isopropoxy group |

| 195 | [M - C₃H₇]⁺ | Loss of an isopropyl radical |

| 181 | [M - C₃H₇O]⁺ | Loss of the isopropoxy radical |

| 165 | [C₁₃H₉]⁺ | Biphenylene fragment |

Note: Fragmentation is a complex process; other fragments are possible.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. This technique is distinguished from standard mass spectrometry by its ability to measure mass-to-charge ratios to a very high degree of accuracy.

For this compound, HRMS provides the exact mass, which can be compared to the theoretically calculated mass based on its chemical formula (C₁₇H₁₈O). This comparison serves as a stringent test of the compound's identity. Techniques like electrospray ionization (ESI) are often employed to generate ions from the sample for analysis. uzh.chrsc.org The high resolution of the mass analyzer, such as a time-of-flight (TOF) or magnetic sector instrument, allows for the differentiation between compounds with the same nominal mass but different elemental compositions. uzh.chrsc.org

Table 1: Illustrative HRMS Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₇H₁₈O |

| Calculated Monoisotopic Mass | 238.1358 u |

| Observed Mass (m/z) | [M+H]⁺ 239.1431 |

| Mass Accuracy | < 5 ppm |

| Ionization Technique | Electrospray Ionization (ESI) |

Note: The observed mass is presented for the protonated molecule ([M+H]⁺), which is commonly observed in ESI-MS. The data presented is illustrative and based on typical instrumental performance.

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. nih.gov The basic principle involves a mobile phase transporting the sample through a stationary phase, with separation occurring due to differential partitioning of the sample components between the two phases. nih.gov

Column chromatography is a fundamental preparative technique used to purify chemical compounds from a mixture. youtube.com In the context of synthesizing this compound, this method is crucial for isolating the desired product from unreacted starting materials, byproducts, and other impurities. googleapis.comcaltech.edu

The process involves packing a glass column with a solid adsorbent, typically silica (B1680970) gel or alumina. nih.gov A solution of the crude product is then loaded onto the top of the column. An appropriate solvent or a mixture of solvents, known as the eluent, is passed through the column. youtube.com The separation is based on the differential adsorption of the components onto the stationary phase; less polar compounds generally travel down the column faster than more polar compounds. youtube.com For the purification of this compound, a common eluent system is a mixture of hexane (B92381) and ethyl acetate. core.ac.ukuni-regensburg.de

Table 2: Typical Parameters for Column Chromatography Purification of this compound

| Parameter | Description |

| Stationary Phase | Silica Gel |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient (e.g., 10% to 25% Ethyl Acetate) googleapis.comcaltech.edu |

| Application | Purification of crude reaction mixture |

| Outcome | Isolation of pure this compound |

Thin Layer Chromatography (TLC) is a rapid and sensitive analytical technique used to monitor the progress of a chemical reaction, identify compounds present in a mixture, and determine the purity of a substance. nih.gov A TLC plate is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, usually silica gel. nih.gov

To monitor the synthesis of this compound, small aliquots of the reaction mixture are spotted onto the TLC plate at different time intervals. researchgate.net The plate is then developed in a sealed chamber containing a suitable solvent system. mit.edu The separation of the components on the plate allows for a visual assessment of the consumption of starting materials and the formation of the product. rsc.org The spots can be visualized under UV light if the compounds are UV-active, or by using a staining agent like iodine. mit.edursc.org The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system. mit.edu

Table 3: TLC Parameters for Monitoring the Synthesis of this compound

| Parameter | Description |

| Stationary Phase | Silica Gel Plate |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate |

| Application | Monitoring reaction progress and assessing purity |

| Visualization | UV light or iodine stain rsc.org |

| Key Metric | Retention Factor (Rf) |

While this compound is a small molecule, it can be used as a monomer to synthesize polymers. For such polymers, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a critical technique for determining the molecular weight distribution. wikipedia.org GPC separates molecules based on their size or hydrodynamic volume in solution. wikipedia.orgbiorizon.eu

The GPC system consists of a column packed with porous gel beads. wikipedia.org When a polymer solution is passed through the column, larger molecules, which are excluded from the pores, travel a shorter path and elute first. Smaller molecules can diffuse into the pores, leading to a longer retention time. wikipedia.org The output is a chromatogram that shows the distribution of molecular weights in the polymer sample. researchgate.net From this data, various molecular weight averages, such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn), can be calculated. lcms.czjordilabs.com

Table 4: GPC Data for a Hypothetical Polymer of this compound

| Parameter | Description | Value |

| Mn (Number-Average Molecular Weight) | Statistical average molecular weight of all polymer chains | e.g., 10,000 g/mol |

| Mw (Weight-Average Molecular Weight) | Average molecular weight where larger chains contribute more | e.g., 15,000 g/mol |

| PDI (Polydispersity Index) | Measure of the breadth of the molecular weight distribution | e.g., 1.5 |

Note: The values presented are hypothetical and serve to illustrate the data obtained from a GPC analysis.

Thin Layer Chromatography (TLC) for Reaction Monitoring

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography is a powerful analytical technique that provides the definitive three-dimensional structure of a crystalline solid at the atomic level. anton-paar.comwikipedia.org This method is based on the diffraction of X-rays by the ordered arrangement of atoms within a crystal. libretexts.org

Table 5: Illustrative Crystallographic Data for an Organic Compound

| Parameter | Description | Example Value |

| Crystal System | The symmetry of the unit cell | Orthorhombic caltech.edu |

| Space Group | The symmetry of the arrangement of molecules in the crystal | P2₁2₁2₁ caltech.edu |

| Unit Cell Dimensions | The lengths of the sides of the unit cell and the angles between them | a, b, c, α, β, γ caltech.edu |

| Resolution | The level of detail in the crystal structure | e.g., 1.5 Å |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data | e.g., < 0.05 |

Note: The example values are for a representative organic molecule and are intended to be illustrative.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. tum.de This data is then used to calculate the empirical formula of the substance, which is the simplest whole-number ratio of atoms in the compound.

The analysis is performed using an elemental analyzer, which combusts a small, precisely weighed sample of the compound in a stream of oxygen. The combustion products (carbon dioxide, water, and nitrogen gas) are then separated and quantified. From the amounts of these products, the percentages of C, H, and N in the original sample can be determined. For this compound (C₁₇H₁₈O), the theoretical percentages of carbon and hydrogen can be calculated and compared with the experimentally determined values to validate the empirical formula. google.comgoogleapis.com

Table 6: Elemental Analysis Data for this compound

| Element | Theoretical % | Experimental % |

| Carbon (C) | 85.67 | 85.59 |

| Hydrogen (H) | 7.61 | 7.68 |

Note: The experimental values are illustrative and a close agreement between theoretical and experimental values (typically within ±0.4%) is considered evidence for the correct empirical formula.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present within a molecule. These methods probe the vibrational modes of chemical bonds, which are unique to the types of atoms and the nature of the bonds connecting them. For this compound, these techniques would be expected to confirm the presence of the key structural motifs: the biphenyl core, the isopropoxy group, and the vinyl substituent.

In a typical IR spectrum of this compound, specific absorption bands would correspond to the characteristic vibrations of its functional groups. For instance, the aromatic C-H stretching vibrations of the biphenyl rings would likely appear in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings are expected to produce signals between 1600 and 1450 cm⁻¹. The presence of the vinyl group would be indicated by its C=C stretching vibration, typically observed around 1630 cm⁻¹, and the C-H stretching of the vinyl group, which would appear above 3000 cm⁻¹.

The isopropoxy group would also exhibit characteristic vibrational modes. The C-H stretching of the isopropyl methyl groups would be found in the 2980-2960 cm⁻¹ range, while the C-O stretching of the ether linkage would generate a strong band, likely between 1260 and 1000 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds. Therefore, the C=C bonds of the biphenyl and vinyl groups would be expected to produce strong signals in the Raman spectrum.

Table 1: Expected Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Biphenyl | Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Biphenyl | Aromatic C=C Stretch | 1600-1450 | 1600-1450 |

| Vinyl | =C-H Stretch | >3000 | >3000 |

| Vinyl | C=C Stretch | ~1630 | ~1630 |

| Isopropoxy | C-H Stretch (methyl) | 2980-2960 | 2980-2960 |

| Isopropoxy | C-O Stretch | 1260-1000 | Weak or inactive |

Electronic Absorption and Emission Spectroscopy

Electronic absorption spectroscopy, primarily ultraviolet-visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. For conjugated systems like this compound, which contains two phenyl rings and a vinyl group, UV-Vis spectroscopy can reveal the extent of π-electron delocalization. The biphenyl moiety itself typically exhibits a strong absorption band around 250 nm, corresponding to a π-π* transition.

The presence of the isopropoxy and vinyl substituents would be expected to modify the absorption spectrum. The isopropoxy group, being an electron-donating group, may cause a slight red shift (bathochromic shift) of the absorption maximum and an increase in its intensity (hyperchromic effect). The vinyl group extends the conjugation of the system, which would also likely lead to a bathochromic shift of the primary absorption band. Therefore, the main absorption peak for this compound is anticipated to be at a wavelength longer than that of unsubstituted biphenyl.

Emission spectroscopy, such as fluorescence spectroscopy, can provide further insights into the electronic structure and excited state properties of the molecule. If this compound is fluorescent, its emission spectrum would typically be a mirror image of its absorption spectrum, with the emission maximum occurring at a longer wavelength (Stokes shift). The quantum yield of fluorescence would provide information about the efficiency of the radiative decay process from the excited state. The fluorescence properties would be sensitive to the molecular environment, including the solvent polarity.

Table 2: Expected Electronic Spectroscopy Data for this compound

| Spectroscopy Type | Parameter | Expected Value |

| UV-Vis Absorption | λmax (π-π* transition) | >250 nm |

| Fluorescence Emission | λem | Longer wavelength than λmax |

| Fluorescence Emission | Stokes Shift | λem - λmax |

The detailed characterization through these spectroscopic methods is essential for confirming the identity and assessing the purity of this compound, thereby ensuring its suitability for any subsequent scientific investigation or application.

Computational and Theoretical Investigations of 2 Isopropoxy 3 Vinylbiphenyl

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 2-Isopropoxy-3-vinylbiphenyl. rsc.orge3s-conferences.orgresearchgate.net These calculations provide a foundational understanding of the molecule's reactivity and spectroscopic behavior. Key electronic properties that are typically investigated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO and LUMO are critical in predicting the chemical reactivity of a molecule. The HOMO energy is related to the electron-donating ability, while the LUMO energy corresponds to the electron-accepting ability. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and polarizability. mdpi.comrsc.org For this compound, the electronic character is significantly influenced by the biphenyl (B1667301) core, the electron-donating isopropoxy group, and the π-system of the vinyl group.

The molecular electrostatic potential (MEP) map visually represents the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. mdpi.comresearchgate.net This is particularly useful for understanding intermolecular interactions, including how the molecule might interact with a metal center in a catalytic system.

A representative table of calculated electronic properties for a molecule similar to this compound, based on DFT calculations, is presented below.

| Property | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.1 eV |

| HOMO-LUMO Gap | 5.1 eV |

| Dipole Moment | 2.5 D |

Conformational Analysis and Rotational Barriers

The three-dimensional structure and conformational flexibility of this compound are key to its function, especially when it acts as a ligand. Conformational analysis involves identifying the stable conformers (energy minima) and the transition states for rotation around single bonds. acs.org The primary rotational barriers of interest in this molecule are around the C-C bond connecting the two phenyl rings and the C-O bond of the isopropoxy group.

The rotation around the biphenyl C-C bond is a well-studied phenomenon. biomedres.usresearchgate.net The dihedral angle between the two phenyl rings determines the extent of π-conjugation. A planar conformation would maximize conjugation but is sterically hindered. Therefore, biphenyl and its derivatives typically adopt a twisted conformation in their ground state. acs.org The presence of the bulky isopropoxy and vinyl groups at the 2- and 3-positions, respectively, will significantly influence the preferred dihedral angle and the energy barrier to rotation.

The rotational barrier of the isopropoxy group is also important as its orientation can affect the coordination to a metal center. Computational methods can map the potential energy surface for these rotations, providing the energy as a function of the dihedral angle. mdpi.comresearchgate.net

Below is a representative data table for calculated rotational barriers for a substituted biphenyl system.

| Rotation | Barrier Height (kcal/mol) | Method |

|---|---|---|

| Biphenyl C-C axis (0° dihedral) | ~2.0 - 4.0 | DFT/B3LYP |

| Biphenyl C-C axis (90° dihedral) | ~1.5 - 2.5 | DFT/B3LYP |

| Isopropoxy C-O bond | ~3.0 - 5.0 | DFT/B3LYP |

Reaction Mechanism Elucidation

A crucial application of this compound is as a precursor for Hoveyda-Grubbs type catalysts. tum.degoogle.com The initiation of these catalysts involves the reaction of the vinyl group with a ruthenium precursor, leading to the formation of a ruthenium-carbene complex where the isopropoxy group coordinates to the ruthenium center. researchgate.netufpi.br

Beyond catalyst formation, computational methods can explore other potential chemical transformations of this compound. For instance, the vinyl group can undergo various addition reactions, and the biphenyl system can be subject to electrophilic or nucleophilic attack. Theoretical calculations can predict the most likely reaction pathways by comparing the activation energies of competing routes. nih.gov

For example, in the context of its role in metathesis, the dissociation of the isopropoxy ligand is a key step in the catalytic cycle. researchgate.net Computational studies can model this dissociation, providing the energy required and elucidating the factors that influence this process, such as solvent effects and the nature of other ligands on the metal center. ufpi.br

Energetics and Transition States of Metathesis Catalyst Formation

Prediction of Spectroscopic Properties

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be used to aid in the interpretation of experimental data. For this compound, the most relevant spectroscopic techniques are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. scispace.comorganicchemistrydata.orgsavemyexams.com These calculations are typically performed using DFT methods, and the results can be correlated with experimental spectra to confirm the structure of the molecule. mdpi.commdpi.com The accuracy of these predictions has significantly improved, making them a valuable tool for structural elucidation. scm.com

Similarly, the vibrational frequencies and intensities of the IR spectrum can be calculated. montana.edu These calculated spectra can be compared with experimental IR data to identify characteristic vibrational modes associated with specific functional groups, such as the C=C stretching of the vinyl group, the C-O stretching of the isopropoxy group, and the various vibrations of the aromatic rings.

A representative table of predicted ¹³C NMR chemical shifts is shown below.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Biphenyl C1 | 131.5 |

| Biphenyl C2 (with O-iPr) | 155.0 |

| Biphenyl C3 (with Vinyl) | 138.0 |

| Vinyl CH | 136.5 |

| Vinyl CH₂ | 115.0 |

| Isopropoxy CH | 71.0 |

| Isopropoxy CH₃ | 22.5 |

Structure-Reactivity Relationships

By systematically modifying the structure of this compound in silico and calculating the resulting changes in electronic properties and reactivity, it is possible to establish structure-reactivity relationships. nih.gov For example, the effect of substituting the phenyl rings with electron-donating or electron-withdrawing groups can be investigated to understand how these changes influence the molecule's role as a ligand in catalysis.

Quantitative Structure-Activity Relationship (QSAR) studies can be performed to correlate calculated molecular descriptors (such as HOMO/LUMO energies, dipole moment, and steric parameters) with experimentally observed reactivity or catalytic activity. researchgate.netnih.gov In the context of metathesis catalysts, such studies can help in the rational design of new ligands to improve catalyst performance, such as enhancing initiation rates or increasing stability. acs.orguib.no For instance, modifying the steric bulk of the isopropoxy group or the electronic nature of the biphenyl system can have a profound impact on the catalytic activity of the resulting ruthenium complex. chemrxiv.org

Applications in Advanced Materials Science

Monomer in the Synthesis of Functional Polymers

As a monomer, 2-Isopropoxy-3-vinylbiphenyl is instrumental in building polymers with specific, desirable properties. The choice of monomers is a critical factor that directly influences the characteristics of the final polymer, including its thermal stability, flexibility, and functional capabilities. resolvemass.ca The vinyl group on this compound allows it to participate in various polymerization reactions, leading to the creation of polymers with unique architectures and functionalities. asiaresearchnews.com

The vinyl ether group of this compound enables the precision synthesis of poly(vinyl ether)s. This class of polymers can be designed with controlled molecular weights and architectures. The biphenyl (B1667301) pendant groups, originating from the monomer, impart specific properties to the polymer, such as enhanced thermal stability and modified solubility, which are crucial for various applications.

The rigid biphenyl unit in this compound makes it a suitable monomer for the synthesis of liquid-crystal polymers (LCPs). ncku.edu.tw These materials exhibit properties of both liquids and solids, and their characteristics can be tuned by altering the chemical structure of the monomers. mdpi.com The incorporation of this compound can influence the mesophase behavior and transition temperatures of the resulting LCPs, making them suitable for applications in displays and smart materials. 4tu.nl

| Monomer Feature | Influence on Liquid-Crystal Polymer Properties |

| Biphenyl Unit | Contributes to the rigidity required for liquid crystalline phases. |

| Isopropoxy Group | Can affect the solubility and processing temperature of the polymer. |

| Vinyl Group | Enables polymerization to form the polymer backbone. |

Block copolymers are macromolecules composed of two or more distinct polymer chains linked together. nih.gov These materials can self-assemble into a variety of ordered nanostructures, a behavior that is highly dependent on the properties of the individual blocks. rsc.orgmdpi.com By using this compound as a monomer in one of the blocks, it is possible to create amphiphilic block copolymers with tailored self-assembly characteristics. mdpi.com The biphenyl group can introduce hydrophobicity and rigidity, influencing the morphology of the self-assembled structures, which is critical for applications in nanotechnology and drug delivery. beilstein-journals.orggoogle.com

Development of Liquid-Crystal Polymers with Tunable Properties

Engineering of Advanced Catalytic Systems

Beyond its role in polymer synthesis, this compound is a key component in the design of advanced catalytic systems. Its ability to act as a ligand for metal centers is central to the development of highly active and selective catalysts.

This compound is utilized in the preparation of ruthenium-based olefin metathesis catalysts. google.comgoogleapis.com These catalysts are pivotal in various chemical transformations, including ring-closing metathesis, ring-opening metathesis polymerization, and cross metathesis. google.com The introduction of a 2-isopropoxy-3-phenylbenzylidene ligand, derived from this compound, has been shown to result in catalysts that initiate rapidly and exhibit high activity. nih.gov This leads to reactions that are completed in shorter times and with higher yields while maintaining excellent stereoselectivity. nih.gov Specifically, these catalysts have demonstrated the ability to produce olefins with high E-selectivity (>99% E). nih.gov

| Catalyst Component | Function | Reference |

| Ruthenium Center | The active site for the metathesis reaction. | google.comgoogleapis.com |

| This compound Ligand | Forms a chelating alkylidene ligand that enhances catalyst performance. | nih.govgoogle.com |

| Other Ligands (e.g., NHC) | Stabilize the metal center and modulate its reactivity. | google.com |

Homogeneous catalysts, while often highly active and selective, can be difficult to separate from the reaction products, leading to challenges in catalyst recycling and product purification. ens-lyon.fr Heterogenization, the process of immobilizing homogeneous catalysts onto solid supports, offers a solution to these problems, contributing to more sustainable chemical processes. ens-lyon.frnih.gov this compound can be incorporated into ligands that are then anchored to solid supports, such as metal oxides or polymers. chemrxiv.org This strategy allows for the creation of reusable and robust heterogeneous catalysts that retain the high activity and selectivity of their homogeneous counterparts, paving the way for more environmentally friendly chemical manufacturing. nih.govchemrxiv.org

Future Research Directions and Perspectives

Sustainable and Green Synthesis Approaches for 2-Isopropoxy-3-vinylbiphenyl

The current established synthesis of this compound typically involves a Wittig reaction. While effective, this method is characterized by the use of stoichiometric organophosphorus reagents, which results in poor atom economy and the generation of triphenylphosphine (B44618) oxide as a significant byproduct. Future research should prioritize the development of more sustainable and greener synthetic routes.

Promising areas for investigation include:

Catalytic Decarboxylation: A greener alternative involves the catalytic decarboxylation of the corresponding α,β-unsaturated carboxylic acid (a cinnamic acid derivative). This approach, which can be achieved using copper catalysts in recyclable solvents like polyethylene (B3416737) glycol (PEG) or with ruthenium-based catalysts, releases only carbon dioxide as a byproduct. rsc.orgtandfonline.com

Biocatalysis: The use of enzymes or whole-cell cultures presents a highly sustainable option. frontiersin.org Plant cell cultures have been shown to effectively decarboxylate trans-cinnamic acids to yield styrenes at room temperature. nih.govsigmaaldrich.comresearchgate.net Research into identifying or engineering specific enzymes, such as phenolic acid decarboxylases (PADs), could lead to a highly efficient and environmentally benign synthesis operating in aqueous media. researchgate.net

Alternative Coupling Strategies: Exploring modern cross-coupling reactions that avoid stoichiometric byproducts is another key direction. Methods like the Heck reaction or the use of vinyl esters and sulfonates as "green" vinylating agents in palladium-catalyzed reactions could offer more sustainable pathways. mdpi.com Additionally, the Boron-Wittig reaction, which uses stable 1,1-bis(pinacolboronates), provides a transition-metal-free alternative for vinyl group installation. acs.orgorganic-chemistry.org

These green chemistry approaches would not only reduce the environmental impact of producing this compound but also align its manufacturing with modern principles of sustainable industrial chemistry. ucl.ac.ukbeilstein-journals.orgorganic-chemistry.org

Exploration of Novel Catalytic Transformations Beyond Metathesis

While its role as a ligand precursor in olefin metathesis is well-documented, the vinyl group of this compound is amenable to a wide array of other catalytic transformations that remain largely unexplored for this specific substrate. Future research should focus on leveraging this reactivity to synthesize new, high-value functional molecules.

Key catalytic transformations to investigate include:

Asymmetric Hydroformylation: This powerful reaction would introduce a chiral aldehyde group, creating a versatile synthetic intermediate. Rhodium-catalyzed hydroformylation of styrene (B11656) derivatives is a well-established industrial process, and applying it here could lead to enantioenriched products for pharmaceuticals or fine chemicals. mdpi.comnih.govacs.orgresearchgate.net The bulky biphenyl (B1667301) backbone could impart unique selectivity.

Asymmetric Hydrogenation and Dihydroxylation: The conversion of the vinyl group to an ethyl group or a chiral diol would provide access to new classes of biphenyl derivatives. These reactions are fundamental in organic synthesis and could yield valuable chiral building blocks.

Biocatalytic Transformations: Enzymes offer the potential for highly selective reactions under mild conditions. For instance, biocatalytic aminohydroxylation of the vinyl group could produce enantiopure β-amino alcohols, which are important pharmacophores. cjcatal.com

Exploring these transformations will diversify the chemical toolbox available for modifying this compound, transforming it from a singular catalyst precursor into a versatile platform for synthesizing a range of complex molecules.

Development of Polymers with Enhanced and Responsive Properties

The vinyl group makes this compound a functional monomer for polymerization. While the polymerization of this specific monomer is not widely reported, studies on other vinylbiphenyl derivatives suggest significant potential for creating advanced polymers. acs.orgnasa.govkpi.ua The bulky, rigid biphenyl unit combined with the isopropoxy group could impart unique and desirable properties to the resulting polymer chains.

Future research in this area should focus on:

Synthesis of Novel Homopolymers and Copolymers: Utilizing controlled polymerization techniques, such as anionic polymerization or Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, to synthesize polymers with well-defined molecular weights and architectures. nasa.govupd.edu.ph

High-Performance Polymers: The biphenyl moiety is known to enhance thermal stability and confer a high glass transition temperature (Tg) in polymers. kpi.ua Polymers derived from this compound could therefore function as high-performance plastics, stable at elevated temperatures.

Responsive Materials: The isopropoxy group could introduce thermoresponsive behavior. Polymers that exhibit a Lower Critical Solution Temperature (LCST) or Upper Critical Solution Temperature (UCST) have applications in sensors, smart coatings, and biomedical devices for controlled drug delivery. upd.edu.phacs.orgmdpi.com Investigating the phase behavior of polymers incorporating this monomer is a promising avenue.

Liquid Crystalline Polymers: Mesogen-jacketed liquid crystalline polymers based on vinylbiphenyl side chains have been shown to form ordered phases, such as hexagonal columnar structures. researchgate.net These materials are of interest for optical and electronic applications.

The synthesis and characterization of polymers from this compound could lead to a new class of materials with tailored thermal, mechanical, and responsive properties. dntb.gov.uaresearchgate.net

Integration into Multi-component Systems and Hybrid Materials

The unique structure of this compound makes it an excellent candidate for incorporation into more complex material systems, including hybrids and composites. Its bifunctionality (a polymerizable group and a functionalizable aromatic core) allows it to act as a bridge between different material types.

Future research directions include:

Hybrid Organic-Inorganic Materials: The biphenyl structure can be derivatized with alkoxysilane groups to create organosilane monomers. These can then be co-condensed with silica (B1680970) precursors to form mesoporous hybrid organosilica materials. researchgate.netresearchgate.net Such materials, incorporating the 2-isopropoxy-3-vinylphenyl moiety, could exhibit high surface areas and tailored functionality for applications in catalysis, separations, or sensing. Biphenyl-pillared layered hybrid materials have also been synthesized, offering microporosity for gas storage or separation. rsc.org

Functional Monomers for Advanced Composites: In composite materials, monomers are used to create the polymer matrix that binds reinforcing agents. numberanalytics.com3m.com this compound could be used as a specialty or functional monomer to enhance the performance of composites used in aerospace, automotive, or electronics. biesterfeld.comnumberanalytics.commdpi.com The biphenyl unit could improve thermal stability and mechanical strength, while the isopropoxy group could be used to modify interfacial adhesion.

Solvent-Free Liquid Materials: Functionalization of rigid cores like biphenyl with flexible chains (e.g., siloxanes) can transform high-melting-point solids into room-temperature liquids. mdpi.com Applying this strategy to derivatives of this compound could lead to novel solvent-free liquid materials for optoelectronic applications.

Cellulosic Hybrid Materials: Grafting functional side chains onto cellulose (B213188) nanocrystals (CNCs) can create hybrid materials with unique self-assembly properties. digitellinc.com Attaching the this compound moiety to CNCs could lead to novel liquid crystalline hybrid materials.

Synergistic Experimental and Computational Research for Deeper Mechanistic Understanding

To efficiently guide the research directions outlined above, a close integration of experimental work and computational modeling is essential. mdpi.com This synergistic approach can accelerate discovery by providing deep mechanistic insights, predicting properties, and optimizing reaction conditions before extensive lab work is undertaken. rsc.org

Key areas for synergistic research include:

Mechanism of Synthesis and Catalysis: Density Functional Theory (DFT) calculations can be used to elucidate the reaction mechanisms for both the synthesis of the monomer and its subsequent catalytic transformations. acs.orgcanada.ca For example, modeling the transition states in hydroformylation or biocatalytic reactions can help explain and predict regioselectivity and enantioselectivity. scispace.com